tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(3S)-3-fluoropiperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)5-4-6-13-7-11/h13H,4-8H2,1-3H3,(H,14,15)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDTEGPWDYPHT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]1(CCCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate typically involves the reaction of a fluorinated piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or fluorinated derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of similar molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated piperidine ring can enhance binding affinity and selectivity, while the carbamate group can modulate the compound’s reactivity and stability . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate
- CAS Number : 2306249-89-6
- Molecular Formula : C₁₁H₂₁FN₂O₂
- Molecular Weight : 232.295 g/mol
- Structure : Features a tert-butyl carbamate group attached to a (3S)-3-fluoro-3-piperidylmethyl scaffold. The stereochemistry at the 3-position of the piperidine ring and the fluorine substituent are critical to its properties.
Applications : Primarily used as a synthetic intermediate in pharmaceuticals, particularly in kinase inhibitors or central nervous system (CNS) drug candidates. Fluorine enhances bioavailability and metabolic stability .
Synthesis : Likely involves fluorination of a piperidine precursor followed by carbamate protection. highlights analogous procedures using reagents like DMF and Et₃N in coupling reactions .
Comparison with Structurally Similar Compounds
Fluorinated Piperidine Carbamates
Impact of Fluorine Position :
- 3-Fluoro (target compound): Balances lipophilicity and solubility for CNS penetration.
- 4-Fluoro (CAS 1052713-47-9): May reduce steric hindrance, favoring interactions with flat binding pockets.
- 4,4-Difluoro (CAS 1363384-66-0): Enhances metabolic stability but may reduce solubility due to increased hydrophobicity .
Substituted Piperidines with Bulky Groups
Functional Group Influence :
Stereochemical Variants
Biological Activity
Tert-butyl N-[[(3S)-3-fluoro-3-piperidyl]methyl]carbamate, with the CAS number 2306249-89-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H21FN2O2
- Molecular Weight : 232.295 g/mol
- SMILES Notation : O=C(OC(C)(C)C)NC[C@]1(F)CCCNC1
This compound is believed to interact with several biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound exhibits properties that suggest it may function as:
- Acetylcholinesterase Inhibitor : Similar compounds have shown inhibitory effects on acetylcholinesterase, which could enhance cholinergic signaling in the brain .
- β-secretase Inhibitor : This activity is crucial for preventing the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
3. In Vivo Studies
Research indicates that while some derivatives exhibit significant protective effects in animal models, the bioavailability and efficacy of this compound in vivo require further investigation. For instance, studies on similar compounds have shown varied results in terms of their effectiveness against cognitive decline in rat models when compared to established treatments like galantamine .
Case Studies and Research Findings
Recent literature highlights several studies that explore the biological activity of piperidine derivatives, including those structurally related to this compound:
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In Vivo Efficacy : Conducting comprehensive studies to evaluate its pharmacokinetics and therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure affect biological activity and target interaction.
- Clinical Trials : If preclinical studies yield promising results, advancing towards clinical trials to assess safety and efficacy in humans.
Q & A
Q. Key Variables :
- Temperature control (0–25°C) to minimize racemization.
- Solvent selection (e.g., DMF for fluorination, THF for carbamation).
Basic: How to characterize the compound’s purity and structural conformation?
Methodological Answer:
Analytical Workflow :
Purity Analysis :
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 210–254 nm .
- GC-MS : For volatile impurities (e.g., residual solvents) .
Structural Confirmation :
Q. Data Interpretation :
- Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .
Advanced: How to address conflicting data in reaction yields or stereochemical outcomes?
Methodological Answer:
Root-Cause Analysis :
Catalyst Screening : Test palladium vs. copper catalysts for fluorination—Pd may reduce side products in SNAr reactions .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase epimerization; non-polar solvents (toluene) favor retention of stereochemistry .
Chiral Auxiliaries : Use (S)-BINOL-derived catalysts to enhance enantiomeric excess (e.g., >95% ee) .
Q. Validation :
- Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .
- Cross-validate yields via quantitative ¹⁹F NMR with an internal standard (e.g., trifluoroacetic acid) .
Advanced: What strategies ensure enantiomeric purity during synthesis?
Methodological Answer:
Chiral Resolution Techniques :
Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol for baseline separation of enantiomers .
Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to invert configuration in situ .
Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) for selective crystallization .
Q. Monitoring :
- Track enantiomeric ratio (ER) via circular dichroism (CD) or polarimetry .
Advanced: How to predict and validate biological interactions using computational methods?
Methodological Answer:
Computational Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs, kinases). Fluorine’s electronegativity enhances H-bonding and hydrophobic interactions .
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability .
Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers using AMBER or GROMACS .
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (kon/koff) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic profiles (ΔH, ΔS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
